molecular formula C15H13BrN2O3S B486510 1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole CAS No. 723744-73-8

1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B486510
CAS No.: 723744-73-8
M. Wt: 381.2g/mol
InChI Key: XIMUXPYIOQXPMV-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a sulfonyl group attached to the benzimidazole, and a bromo-methoxyphenyl group attached to the sulfonyl group.


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the sulfonyl group could make the compound more reactive towards nucleophiles.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated compounds are potentially hazardous and can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMUXPYIOQXPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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